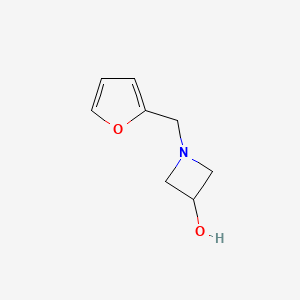

1-(Furan-2-ylmethyl)azetidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-ylmethyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-7-4-9(5-7)6-8-2-1-3-11-8/h1-3,7,10H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFBTOOPJJWYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Functionalization of the 1 Furan 2 Ylmethyl Azetidin 3 Ol Scaffold

Transformations of the Azetidine (B1206935) Ring

The reactivity of the azetidine ring is largely dictated by its strain, which can be harnessed to drive various synthetic transformations including ring expansions, ring-opening reactions, and functionalization at both the nitrogen and carbon atoms of the ring.

Ring expansion reactions provide a powerful strategy for converting readily available azetidines into larger, often more complex, nitrogen-containing heterocycles such as pyrrolidines. One common approach involves the reaction of an azetidine with a diazo compound in the presence of a metal catalyst, such as copper, to induce a one-carbon ring expansion via a nih.govresearchgate.net-Stevens rearrangement. chemrxiv.orgacs.org This method could conceptually be applied to the 1-(furan-2-ylmethyl)azetidin-3-ol scaffold to access functionalized pyrrolidines.

Another strategy for ring expansion involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines to yield highly substituted methylene azetidines through a formal [3+1] ring expansion. nih.gov While this is a method for azetidine synthesis, the underlying principle of using strained rings to facilitate bond formation and rearrangement is relevant to the broader context of azetidine chemistry.

The considerable ring strain of azetidines makes them susceptible to ring-opening reactions under appropriate conditions. rsc.org These reactions can be initiated by various reagents and proceed through different mechanisms, offering a pathway to linear amine derivatives.

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors of the substituents on the azetidine ring. magtech.com.cn For unsymmetrically substituted azetidines, nucleophiles tend to attack at the less sterically hindered carbon adjacent to the nitrogen. However, electronic effects can also direct the regioselectivity, especially when activating groups are present. magtech.com.cn

Acid-mediated ring-opening is another common transformation. The protonation of the azetidine nitrogen increases the ring strain and activates the ring carbons towards nucleophilic attack. nih.gov In some cases, this can lead to intramolecular ring-opening and decomposition, particularly if a pendant nucleophilic group is present on a substituent. nih.govacs.org For this compound, the furan (B31954) ring itself could potentially participate in such reactions under strongly acidic conditions, although this would likely lead to a complex mixture of products.

Recent studies have also explored transition metal-free intramolecular ring-opening reactions of azetidines, highlighting the ongoing development of new methods to leverage the reactivity of this strained ring system. nih.gov

The nitrogen atom of the azetidine ring is a key site for functionalization. In the case of this compound, the nitrogen is already substituted. However, this substituent can be modified or replaced to introduce further diversity.

One potential strategy involves the quaternization of the azetidine nitrogen by reaction with an alkylating agent. The resulting azetidinium salt would be more susceptible to nucleophilic ring-opening. Alternatively, the furan-2-ylmethyl group could potentially be cleaved under specific hydrogenolysis conditions, although this would likely also affect the furan ring.

In the context of more complex molecules, such as macrocyclic peptides containing a 3-aminoazetidine unit, late-stage functionalization of the azetidine nitrogen has been achieved through chemoselective deprotection and subsequent substitution. researchgate.netnih.gov This highlights the possibility of designing synthetic routes where the N1 substituent can be manipulated at a later stage.

Direct and selective functionalization of the carbon atoms of the azetidine ring is a challenging but valuable transformation for accessing more complex derivatives.

Functionalization at C2 and C4: The α-protons at C2 and C4 are susceptible to deprotonation by strong bases, such as organolithium reagents, to form a lithiated intermediate. This intermediate can then be trapped with various electrophiles to introduce substituents at the C2 or C4 position. nih.gov The regioselectivity of this lithiation can often be controlled by the nature of the N-substituent. nih.gov For this compound, α-lithiation would be a viable strategy for introducing substituents at the C2 and C4 positions.

Functionalization at C3: The C3 position of the parent scaffold is already functionalized with a hydroxyl group. As will be discussed in the next section, this hydroxyl group serves as a handle for further derivatization.

Recent advances in C(sp3)–H functionalization have also been applied to azetidines, offering a direct way to introduce new substituents without pre-functionalization. rsc.org These methods, often catalyzed by transition metals, can provide access to a wide range of substituted azetidines.

Reactivity of the Hydroxyl Group (C3-OH)

The secondary hydroxyl group at the C3 position is a key functional handle for the derivatization of the this compound scaffold. Its reactivity is characteristic of a typical secondary alcohol, allowing for a wide range of transformations.

Etherification: The hydroxyl group can be readily converted into an ether linkage through various standard methods. For example, reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) would yield the corresponding 3-alkoxyazetidine derivative. This approach allows for the introduction of a wide variety of alkyl and aryl groups at the C3 position.

Esterification: The formation of esters from the C3-hydroxyl group is a straightforward and high-yielding reaction. This can be achieved by reacting this compound with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. khanacademy.org More reactive acylating agents, such as acyl chlorides, can be used in the presence of a base to achieve esterification under milder conditions. The transesterification of methyl acrylate (B77674) and methacrylate with 1-alkyl-3-azetidinols has been reported as a method to synthesize azetidinyl (meth)acrylates, which can then be polymerized. ugent.be This demonstrates the utility of the C3-hydroxyl group for the synthesis of functional monomers.

The following table provides examples of esterification reactions involving 3-hydroxyazetidine derivatives, illustrating the types of conditions that could be applied to this compound.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| 1-Alkyl-3-azetidinol | Methyl acrylate | Not specified | 1-Alkyl-azetidin-3-yl acrylate | ugent.be |

| 1-Alkyl-3-azetidinol | Methyl methacrylate | Not specified | 1-Alkyl-azetidin-3-yl methacrylate | ugent.be |

| Carboxylic Acid | Alcohol | Iron(III) acetylacetonate | Ester | researchgate.net |

These transformations of the hydroxyl group provide a facile route to modify the properties of the this compound scaffold, for example, to modulate its lipophilicity or to introduce further points of attachment for more complex structures.

Oxidation Reactions of the Secondary Alcohol

The secondary alcohol of the azetidin-3-ol (B1332694) moiety is a prime site for oxidation to the corresponding ketone, 1-(furan-2-ylmethyl)azetidin-3-one. The selection of an appropriate oxidizing agent is crucial to ensure the selective oxidation of the alcohol without affecting the electron-rich and potentially sensitive furan ring. Mild oxidation conditions are therefore preferred.

Commonly employed methods for this transformation include the Swern oxidation and the use of Dess-Martin periodinane (DMP). The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base such as triethylamine. These conditions are known for their mildness and high efficiency in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, with minimal side reactions.

Dess-Martin periodinane is another highly effective hypervalent iodine reagent for the oxidation of alcohols. A key advantage of DMP is its ability to be used under neutral or slightly basic conditions (often buffered with pyridine), which is beneficial for substrates containing acid-sensitive functional groups. Notably, DMP is recognized for its chemoselectivity, tolerating the presence of furan rings, sulfides, and vinyl ethers.

| Oxidizing Agent/System | Typical Conditions | Product | Key Advantages |

|---|---|---|---|

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -78 °C to rt | 1-(Furan-2-ylmethyl)azetidin-3-one | Mild conditions, high yields, avoids heavy metals. |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, rt | 1-(Furan-2-ylmethyl)azetidin-3-one | Neutral conditions, high chemoselectivity, good for sensitive substrates. |

Chemical Modifications of the Furan Moiety

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to a range of chemical modifications. These transformations can be broadly categorized into electrophilic aromatic substitution, functionalization of the side chain, and oxidative cleavage.

The furan ring readily undergoes electrophilic aromatic substitution, with a strong preference for substitution at the C5 position due to the directing effect of the 2-ylmethyl substituent. Two notable examples of such reactions are the Vilsmeier-Haack and Mannich reactions.

The Vilsmeier-Haack reaction introduces a formyl group onto the furan ring. The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). Subsequent aqueous workup yields the corresponding 5-formyl derivative.

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto the furan ring. This reaction involves an active hydrogen-containing compound (the furan), an aldehyde (commonly formaldehyde), and a primary or secondary amine. The product is a Mannich base, which can serve as a versatile intermediate for further synthetic transformations.

| Reaction | Reagents | Product at C5-position |

|---|---|---|

| Vilsmeier-Haack Formylation | DMF, POCl₃ | -CHO |

| Mannich Reaction | CH₂O, R₂NH | -CH₂NR₂ |

The methylene bridge connecting the furan and azetidine rings is analogous to a benzylic position and is therefore activated for certain functionalization reactions. One approach to functionalize this position is through radical halogenation . For instance, N-bromosuccinimide (NBS) in the presence of a radical initiator can be used to introduce a bromine atom at this methylene group. The resulting bromide can then serve as a handle for subsequent nucleophilic substitution reactions.

Another strategy involves lithiation . Treatment of 2-alkylfurans with a strong base like n-butyllithium (n-BuLi) can lead to deprotonation. While deprotonation of the furan ring at the C5 position is often favored, under certain conditions, deprotonation of the α-carbon of the alkyl side chain can occur, especially if the C5 position is blocked. The resulting carbanion can then be quenched with various electrophiles.

The furan ring can be oxidatively cleaved to unmask dicarbonyl or carboxylic acid functionalities, a strategy that has found broad utility in organic synthesis. researchgate.netresearchgate.net A common method for this transformation is ozonolysis . Treatment of the furan derivative with ozone, followed by a reductive or oxidative workup, can lead to the formation of a 1,4-dicarbonyl compound or carboxylic acids, respectively. researchgate.net For instance, selective oxidative cleavage of a furan ring in a related azetidine system has been utilized to prepare azetidine-3-carboxylic acid derivatives, highlighting the synthetic utility of this approach.

Other oxidizing agents such as potassium permanganate (KMnO₄) or ruthenium tetroxide (RuO₄) can also be employed for the complete oxidative degradation of the furan ring to afford carboxylic acids. The choice of oxidant and reaction conditions will determine the nature of the final product.

| Cleavage Strategy | Reagents | Typical Products |

|---|---|---|

| Ozonolysis (Reductive Workup) | 1. O₃; 2. Me₂S or Zn/H₂O | 1,4-Dicarbonyl compounds |

| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | Carboxylic acids |

| Permanganate Oxidation | KMnO₄ | Carboxylic acids |

Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To apply these reactions to the this compound scaffold, the furan ring typically needs to be pre-functionalized with a suitable leaving group, such as a halide or a triflate, or converted into an organometallic species like a boronic acid or ester. Halogenation of the furan ring can be achieved via electrophilic halogenation.

Once a halofuran derivative is obtained, a variety of cross-coupling reactions can be performed:

Suzuki-Miyaura Coupling : This reaction couples the halofuran with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a versatile method for introducing aryl, heteroaryl, or vinyl substituents. researchgate.netyoutube.com

Sonogashira Coupling : This reaction involves the coupling of a halofuran with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an alkynyl-substituted furan.

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the halofuran with a primary or secondary amine in the presence of a palladium catalyst and a strong base.

In addition to these classic cross-coupling reactions, direct C-H arylation of the furan ring has emerged as a powerful alternative that circumvents the need for pre-functionalization. This approach involves the palladium-catalyzed coupling of the furan C-H bond directly with an aryl halide or pseudohalide.

| Reaction | Coupling Partners | Bond Formed |

|---|---|---|

| Suzuki-Miyaura Coupling | Halofuran + Boronic Acid/Ester | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Sonogashira Coupling | Halofuran + Terminal Alkyne | C(sp²)-C(sp) |

| Buchwald-Hartwig Amination | Halofuran + Amine | C(sp²)-N |

| Direct C-H Arylation | Furan + Aryl Halide | C(sp²)-C(sp²) |

Spectroscopic and Structural Elucidation Methodologies for 1 Furan 2 Ylmethyl Azetidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(Furan-2-ylmethyl)azetidin-3-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbon atoms within the molecule.

¹H NMR Techniques for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is utilized to identify the different types of protons and their neighboring atoms. researchgate.netresearchgate.net The chemical shifts (δ) in the ¹H NMR spectrum of this compound provide insight into the electronic environment of each proton.

Key ¹H NMR Spectral Data:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Furan (B31954) H-5' | 7.35 | s | |

| Furan H-4' | 6.35 | m | |

| Furan H-3' | 6.25 | d | 3.1 |

| Azetidine (B1206935) H-3 | 4.88 | q | 13.1, 6.5 |

| Azetidine CH₂ | 3.5-3.7 | m | |

| Furan-CH₂ | 3.6 | s | |

| Azetidine CH | 1.56 | d | 6.5 |

Note: The data presented is a compilation from various sources and may show slight variations based on experimental conditions. researchgate.netresearchgate.net

¹³C NMR Techniques for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

Key ¹³C NMR Spectral Data:

| Carbon Assignment | Chemical Shift (ppm) |

| Furan C-2' | 153.0 |

| Furan C-5' | 142.0 |

| Furan C-3' | 110.0 |

| Furan C-4' | 107.0 |

| Azetidine C-3 | 60.0 |

| Azetidine C-2, C-4 | 58.0 |

| Furan-CH₂ | 52.3 |

Note: The data presented is a compilation from various sources and may show slight variations based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY, ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Nuclear Overhauser Effect Spectroscopy (NOESY), and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are employed to establish correlations between different nuclei. unimi.it HSQC correlates proton and carbon signals, aiding in the definitive assignment of the carbon skeleton. unimi.it NOESY and ROESY provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule. These techniques have been instrumental in confirming the connectivity and three-dimensional structure of related azetidine and furan derivatives. researchgate.netwikipedia.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. nist.govudayton.edu The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3400-3200 | Broad absorption, indicating hydrogen bonding |

| C-H (aromatic/aliphatic) | 3100-2850 | Stretching vibrations |

| C=C (furan ring) | 1600-1475 | Stretching vibrations |

| C-O (alcohol) | 1260-1000 | Stretching vibration |

| C-N (azetidine ring) | 1250-1020 | Stretching vibration |

The presence of a broad band in the 3400-3200 cm⁻¹ region is characteristic of the hydroxyl (-OH) group, while absorptions in the 1600-1475 cm⁻¹ range confirm the presence of the furan ring. nist.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the molecular weight and elemental composition of this compound. nih.gov This technique provides a precise mass-to-charge ratio (m/z), allowing for the unambiguous determination of the molecular formula. nih.gov

For this compound, the expected molecular formula is C₈H₁₁NO₂. bldpharm.comnist.gov The calculated exact mass for this formula is 153.0790. HRMS analysis would be expected to yield a measured m/z value very close to this calculated mass, confirming the elemental composition of the molecule.

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 1-(Furan-2-ylmethyl)azetidin-3-ol, providing a balance between accuracy and computational cost. DFT calculations are foundational for geometry optimization, electronic property analysis, and the prediction of spectroscopic data.

The first step in the computational analysis of this compound is geometry optimization. This process seeks to find the lowest energy arrangement of atoms, which corresponds to the most stable three-dimensional structure of the molecule. Calculations are often performed using a specific functional and basis set, such as B3LYP/6-31G(d,p), which has been successfully applied to similar furan-containing heterocyclic compounds researchgate.net. The optimization confirms that the proposed structure corresponds to a true energy minimum on the potential energy surface.

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron to a higher energy state. For furan-containing derivatives, these calculations help elucidate the charge transfer that occurs within the molecule researchgate.net.

Table 1: Illustrative Electronic Properties of this compound from DFT Calculations This table presents hypothetical data representative of what a DFT analysis would yield.

| Parameter | Value | Description |

|---|---|---|

| Total Energy | -X Hartrees | The total electronic energy of the optimized molecule. |

| HOMO Energy | -Y eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -Z eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | (Y-Z) eV | Energy difference indicating chemical reactivity. |

| Dipole Moment | D Debyes | A measure of the molecule's overall polarity. |

DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of a molecule. By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. These predicted frequencies can then be compared with experimental FT-IR and FT-Raman data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands researchgate.netresearchgate.net.

The vibrational modes for this compound would include characteristic stretches, bends, and torsions of its functional groups. Key vibrations would include the O-H stretch of the alcohol, C-N and C-O stretches within the azetidine (B1206935) ring, and various C-H and ring vibrations associated with the furan (B31954) moiety udayton.eduresearchgate.net. The theoretical spectrum serves as a powerful guide for interpreting complex experimental results researchgate.net.

Table 2: Illustrative Predicted Vibrational Frequencies and Assignments for this compound This table presents hypothetical data representative of what a DFT vibrational analysis would yield.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | ~3450 | O-H stretching |

| ν(C-H)furan | ~3120 | C-H stretching in furan ring |

| ν(C-H)aliphatic | ~2950 | C-H stretching in azetidine and methylene (B1212753) bridge |

| ν(C=C)furan | ~1580 | C=C stretching in furan ring |

| β(O-H) | ~1410 | O-H in-plane bending |

| ν(C-N)azetidine | ~1250 | C-N stretching in azetidine ring |

| ν(C-O)alcohol | ~1080 | C-O stretching of the alcohol |

| Ring Breathingfuran | ~880 | Furan ring breathing mode |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and intramolecular bonding. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis provides quantitative insight into molecular stability acadpubl.eu.

Table 3: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in this compound This table presents hypothetical data representative of what an NBO analysis would yield.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N5 | σ*(C4-C6) | ~3.5 | Lone pair delocalization |

| LP(1) O12 | σ*(C11-H) | ~2.8 | Hyperconjugation |

| σ(C1-C2) | σ*(C3-C4) | ~1.5 | Ring strain delocalization |

| LP(1) O8 | π*(C7-C9) | ~18.0 | Furan ring resonance |

Molecular Dynamics Simulations in Conformational Analysis

While DFT provides a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed understanding of conformational flexibility.

For a molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape in a given environment, such as in a solvent like water or DMSO nih.gov. These simulations can reveal the most populated conformations, the pathways of conformational change, and the influence of the solvent on the molecule's shape and hydrogen bonding patterns. This information is crucial for understanding how the molecule might interact with biological targets nih.gov.

Quantum Chemical Studies on Reaction Mechanisms and Selectivity

Quantum chemical methods, particularly DFT, are extensively used to investigate the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For this compound, such studies could explore various potential reactions, such as the reactivity of the hydroxyl group (e.g., esterification, oxidation) or reactions involving the azetidine nitrogen. By calculating the activation energies for different possible pathways, these studies can predict the most favorable reaction mechanism and explain observed regioselectivity or stereoselectivity.

Conformational Analysis and Energy Minimization Techniques

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis is a prerequisite for most other computational studies. The process typically involves a systematic or stochastic search of the conformational space to identify all possible low-energy conformers.

Each identified conformation is then subjected to energy minimization, often using computationally less expensive methods like molecular mechanics before being refined with higher-level quantum chemical calculations (e.g., DFT). The result is a set of stable conformers and their relative energies, which indicates their population at thermal equilibrium. This analysis provides a complete picture of the molecule's preferred shapes, which is fundamental to understanding its physical properties and biological activity.

Structure Activity Relationship Sar Investigations of 1 Furan 2 Ylmethyl Azetidin 3 Ol Derivatives

Impact of Substitutions on the Azetidine (B1206935) Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a versatile scaffold in drug discovery. nih.gov Its unique conformational properties and ability to present substituents in defined spatial orientations make it an attractive component in the design of bioactive molecules. nih.govnih.gov The substitution pattern on the azetidine ring of 1-(furan-2-ylmethyl)azetidin-3-ol is a key determinant of its pharmacological profile.

The nitrogen atom at the N1 position of the azetidine ring is a common site for synthetic modification, allowing for the introduction of a wide array of substituents that can profoundly influence a compound's interaction with its biological target. In the case of this compound, the furan-2-ylmethyl group at N1 is a defining feature. The nature of the substituent at this position can impact potency, selectivity, and pharmacokinetic properties.

Research on related azetidine-containing dipeptides has shown that the N-terminus is a critical determinant for biological activity. For instance, a benzyloxycarbonyl moiety at the N-terminus was found to be an absolute requirement for the anti-HCMV activity of a series of azetidine-containing dipeptides. nih.gov This highlights the importance of the electronic and steric properties of the N1-substituent in establishing productive interactions with the target protein.

In a broader context, studies on N-benzyl and O-benzyl-containing compounds have demonstrated that the benzyl (B1604629) group attached to a nitrogen or oxygen atom can confer auxin-like activity. bldpharm.com This suggests that the furan-2-ylmethyl group, a bioisostere of the benzyl group, likely plays a significant role in the molecular recognition of this compound. The furan (B31954) ring's heteroatom and aromatic character can engage in specific hydrogen bonds and π-stacking interactions within a receptor's binding pocket.

Furthermore, investigations into a series of azetidine-based STAT3 inhibitors revealed that modifications to the N-benzyl portion of the molecule were well-tolerated. acs.org Replacing the phenyl ring with a heterocycle was a successful strategy, indicating that the N1-substituent can be varied to fine-tune the compound's properties without abolishing its activity. acs.org This provides a rationale for exploring various heterocyclic methyl groups at the N1 position of azetidin-3-ol (B1332694) to optimize its biological profile.

Table 1: Influence of N1-Substituents on the Activity of Azetidine Derivatives

| Base Scaffold | N1-Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| Azetidine-containing dipeptide | Benzyloxycarbonyl | Essential for anti-HCMV activity | nih.gov |

| Azetidine-2-carboxamide | Benzyl | Tolerated, allows for heterocyclic replacements | acs.org |

| Various | Benzyl | Can confer auxin-like activity | bldpharm.com |

The stereochemistry of a molecule is a critical factor in its interaction with chiral biological macromolecules such as enzymes and receptors. The this compound molecule possesses a chiral center at the C3 position of the azetidine ring, where the hydroxyl group is located. The absolute configuration of this stereocenter can have a profound impact on the compound's biological activity.

The C3-hydroxyl group can act as both a hydrogen bond donor and acceptor, and its precise spatial orientation is crucial for forming specific interactions within a binding site. The differential activity of enantiomers is a well-documented phenomenon in pharmacology. For instance, in a study of 2,4-cis-disubstituted amino azetidines used as ligands in asymmetric catalysis, the stereochemistry of the azetidine ring was found to be a determining factor for the stereochemical outcome of the reaction. nih.gov This underscores the importance of a defined three-dimensional structure for molecular recognition.

While specific studies on the separated enantiomers of this compound are not widely available in the reviewed literature, the synthesis of enantiomerically pure 3-hydroxyazetidine carboxylic acids has been reported. cambridgemedchemconsulting.com The availability of such chiral building blocks opens the door to the synthesis and biological evaluation of individual enantiomers of this compound. It is highly probable that the (R) and (S) enantiomers will exhibit different biological activities and potencies due to the distinct spatial arrangement of the C3-hydroxyl group. The chemical modification of this hydroxyl group, for example through etherification or esterification, can also influence the molecule's bioactivity by altering its hydrogen bonding capacity and lipophilicity. pjmhsonline.com

Role of the Furan-2-ylmethyl Moiety

The introduction of substituents onto the furan ring can dramatically alter the electronic distribution, steric profile, and hydrogen-bonding potential of the furan-2-ylmethyl moiety, thereby influencing its molecular recognition. Studies on other furan-containing compounds have shown that even minor changes in the substitution pattern can lead to significant variations in biological activity. ijabbr.com

For example, in a series of furan-2-carboxamides designed as antibiofilm agents, the nature of the substituents on a phenyl ring attached to the furan core had a notable effect on activity. tcichemicals.com Halogen substituents, which are electron-withdrawing, were found to lead to better inhibition of biofilm formation. tcichemicals.com In another study on the antioxidant properties of 2-substituted furan derivatives, it was observed that electron-donating substituents enhanced antioxidant activity, while electron-withdrawing groups diminished it. digitellinc.com These findings suggest that the electronic properties of substituents on the furan ring of this compound could be tuned to optimize its interaction with a specific biological target.

Furthermore, a study on furan derivatives as melanoblast stimulators highlighted the importance of the 5-(hydroxymethyl)furfural (HMF) scaffold. researchgate.net This indicates that substitutions at the 5-position of the furan ring can be particularly influential. For this compound, introducing small, polar, or hydrogen-bonding substituents at the 5-position of the furan ring could lead to enhanced binding affinity and selectivity for its target.

Table 2: Effect of Furan Ring Substituents on the Biological Activity of Furan Derivatives

| Furan Derivative Type | Substituent Type | Observed Effect | Reference |

|---|---|---|---|

| Furan-2-carboxamides | Electron-withdrawing (halogens) | Enhanced antibiofilm activity | tcichemicals.com |

| 2-Styryl-furans | Electron-donating | Enhanced antioxidant activity | digitellinc.com |

| 2-Styryl-furans | Electron-withdrawing | Diminished antioxidant activity | digitellinc.com |

| Furfural (B47365) Derivatives | 5-Hydroxymethyl | Important for melanogenic activity | researchgate.net |

The point of attachment of the furan ring to the rest of the molecule is another critical structural variable. In this compound, the azetidine nitrogen is connected to the furan ring via a methylene (B1212753) bridge at the 2-position of the furan. Moving this linkage to the 3-position of the furan would result in the constitutional isomer, 1-(furan-3-ylmethyl)azetidin-3-ol. This seemingly subtle change can have a significant impact on the molecule's three-dimensional shape and its ability to fit into a specific binding pocket.

Scaffold Hopping and Bioisosteric Replacements Strategies

To explore novel chemical space and improve the properties of a lead compound, medicinal chemists often employ strategies such as scaffold hopping and bioisosteric replacement. nih.govdtic.mil These approaches involve making more significant structural changes to the molecule while aiming to retain or improve its biological activity.

Scaffold hopping is a strategy that involves replacing the central core of a molecule with a different scaffold, with the goal of identifying new chemotypes with improved properties. dtic.mil For this compound, one could envision replacing the azetidine ring with other small, saturated heterocycles like oxetane, pyrrolidine (B122466), or piperidine. nih.govdigitellinc.com Such a modification would alter the ring size, conformational flexibility, and the spatial arrangement of the substituents, potentially leading to compounds with different selectivity profiles or improved pharmacokinetic properties. For instance, a scaffold-hopping approach was successfully used to convert a pyrimidine-based kinase inhibitor to a pyrazole (B372694) core with improved physicochemical properties. nih.gov

Bioisosteric replacement involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new compound that retains the desired biological activity. cambridgemedchemconsulting.com This strategy can be applied to various parts of the this compound molecule.

Azetidine Ring Bioisosteres: The azetidine ring itself can be considered a bioisostere for other small ring systems. For example, spiro-azetidines have been explored as bioisosteres of piperazine. tcichemicals.com

Furan Ring Bioisosteres: The furan ring can be replaced by other five-membered aromatic heterocycles such as thiophene, pyrrole, or thiazole. nih.gov This can modulate the electronic properties and hydrogen-bonding capacity of this part of the molecule. For example, the replacement of a phenyl ring with a pyridyl or pyrazole ring has been shown to improve metabolic stability and reduce off-target effects. cambridgemedchemconsulting.com

Furan-2-ylmethyl Group Bioisosteres: The entire furan-2-ylmethyl group could be replaced with other moieties that mimic its size, shape, and electronic features. A classic bioisosteric replacement for the furan-2-ylmethyl group would be a benzyl group. Other possibilities include thien-2-ylmethyl, pyridyl-methyl, or even small, constrained aliphatic rings that can project a substituent in a similar spatial orientation.

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement | Reference(s) |

|---|---|---|---|

| Azetidine | Oxetane, Pyrrolidine, Piperidine | Modulate ring size and flexibility, explore new chemical space. | nih.govdigitellinc.com |

| Furan Ring | Thiophene, Pyrrole, Thiazole, Pyridine | Alter electronic properties and hydrogen bonding capacity. | cambridgemedchemconsulting.comnih.gov |

| Furan-2-ylmethyl Group | Benzyl, Thien-2-ylmethyl, Pyridyl-methyl | Mimic size, shape, and electronic features. | bldpharm.com |

By systematically applying these SAR principles, medicinal chemists can rationally design and synthesize new analogs of this compound with optimized properties, ultimately leading to the development of novel therapeutic agents.

Biological Target Identification and Mechanistic Studies Relevant to Azetidine Furan Scaffolds

Experimental Approaches for Target Discovery

Experimental methodologies provide direct evidence of a compound's biological activity and its interaction with cellular components. These techniques range from direct measurement of binding to observing cellular responses.

Direct biochemical methods are fundamental in confirming the physical interaction between a small molecule and its protein target. These assays measure binding affinity, kinetics, and the direct impact on a target's biochemical function.

For azetidine-based compounds, techniques like isothermal titration calorimetry (ITC) have been employed to determine the binding affinity (expressed as the dissociation constant, KD) to specific targets. acs.org For instance, ITC studies on azetidine-based inhibitors targeting the STAT3 protein demonstrated KD values in the nanomolar range, confirming direct binding. acs.org Another widely used method is the electrophoretic mobility shift assay (EMSA), which can measure a compound's ability to inhibit a protein's DNA-binding activity. acs.org This assay was instrumental in evaluating azetidine (B1206935) analogues and determining their half-maximal inhibitory concentrations (IC50) against STAT3. acs.org

In the context of furan-containing molecules, studies have utilized accelerator mass spectrometry (AMS) combined with high-performance liquid chromatography (HPLC) to detect and quantify DNA adducts formed by furan (B31954) metabolites, thereby providing evidence of direct interaction with genetic material. nih.gov The metabolic activation of furan by enzymes like cytochrome P450 can lead to reactive intermediates, such as cis-2-butene-1,4-dial, which covalently bind to cellular nucleophiles, including proteins and DNA. oup.comnih.gov Identifying these adducted proteins is achieved by separating liver proteins from treated animals using two-dimensional gel electrophoresis, followed by fluorography to locate radiolabeled spots for subsequent identification by mass spectrometry. oup.com

| Biochemical Assay | Principle | Application for Azetidine-Furan Scaffolds | Key Findings/Insights | Citations |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule to determine thermodynamic parameters (KD, enthalpy, entropy). | Quantifying the binding affinity of azetidine derivatives to their protein targets. | Determined KD values of 880 nM and 960 nM for specific azetidine inhibitors binding to the STAT3 protein. | acs.org |

| Electrophoretic Mobility Shift Assay (EMSA) | Detects protein-DNA interactions based on the altered migration of a radiolabeled DNA probe when bound to a protein. | Assessing the ability of azetidine analogues to inhibit the DNA-binding activity of transcription factors like STAT3. | Identified azetidine analogues with sub-micromolar IC50 values for inhibiting STAT3 DNA-binding. | acs.org |

| Accelerator Mass Spectrometry (AMS) | An ultra-sensitive method for detecting isotopes (e.g., 14C), used to trace labeled compounds and their adducts. | Tracking 14C-labeled furan metabolites to confirm and quantify their binding to DNA and proteins. | Confirmed the presence of furan-derived adducts in rat liver DNA, even at low exposure doses. | nih.gov |

| 2D Gel Electrophoresis & Mass Spectrometry | Separates complex protein mixtures by isoelectric point and molecular weight, allowing for the identification of specific proteins that have been modified by a compound. | Identifying specific liver proteins that are covalently modified by reactive furan metabolites. | Identified 83 discrete protein spots carrying radiolabel from a furan metabolite, implicating mitochondrial energy production and redox regulation as key targets. | oup.com |

Genetic interaction methods are powerful tools for identifying and validating drug targets by systematically altering gene expression. researchgate.net By observing how the cellular response to a compound changes when a specific gene is silenced, knocked out, or overexpressed, researchers can infer the gene's role in the compound's mechanism of action.

siRNA/shRNA Knockdowns: Small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) are used to induce post-transcriptional gene silencing by targeting specific messenger RNA (mRNA) for degradation. nih.govlabome.com siRNAs are typically used for transient knockdown, with effects lasting 3-7 days, while shRNAs can be integrated into the genome using viral vectors for prolonged or stable gene silencing. sitoolsbiotech.comnih.gov For a novel azetidine-furan compound, a library of siRNAs or shRNAs targeting a wide range of genes could be used in a high-throughput screen. researchgate.net A change in the cell's sensitivity to the compound upon the knockdown of a particular gene would identify that gene as a potential target or a critical pathway component. nih.gov

CRISPR-based Approaches: The CRISPR/Cas9 system allows for precise and permanent genome editing, including gene knockout. nih.govmdpi.com Genome-wide CRISPR knockout screens can be performed to identify genes whose loss confers resistance or sensitivity to a compound, thus pointing to its direct target or mechanism. For example, a CRISPR/Cas9 system could be engineered to systematically knock out genes in a relevant cell line, which is then treated with an azetidine-furan derivative. Genes whose absence alters the cellular response are considered high-priority candidates for follow-up studies. nih.govpnnl.gov

| Genetic Method | Mechanism | Application for Azetidine-Furan Scaffolds | Advantages & Limitations | Citations |

| siRNA Knockdown | Transiently silences gene expression post-transcriptionally by introducing short, double-stranded RNA molecules that guide mRNA degradation. | Rapidly screen for genes that modify cellular sensitivity to the compound, helping to identify potential targets or pathway members. | Advantages: Fast, efficient for transient studies, high level of control over dosage. Limitations: Transient effect, potential for off-target effects. | nih.govsitoolsbiotech.com |

| shRNA Knockdown | Induces long-term or stable gene silencing through viral vector delivery of a short hairpin RNA, which is processed into siRNA by the cell. | Create stable cell lines with specific gene knockdowns for more prolonged studies of compound action and target validation. | Advantages: Stable, long-term knockdown, can be used in hard-to-transfect cells. Limitations: Potential for off-target effects, variable knockdown efficiency. | labome.comsitoolsbiotech.comnih.gov |

| CRISPR/Cas9 Knockout | Permanently disrupts a gene by creating a targeted double-strand break in the DNA, which is then repaired imperfectly by the cell, leading to a loss-of-function mutation. | Perform genome-wide screens to definitively identify genes essential for the compound's activity or genes that confer resistance when knocked out. | Advantages: Permanent and complete gene disruption, high specificity. Limitations: Potential for off-target edits, more complex delivery. | nih.govmdpi.comnih.gov |

Phenotypic screening is an approach that identifies compounds based on their ability to produce a desired change in a cellular model of a disease, often without prior knowledge of the drug's target. charnwooddiscovery.com This method is particularly valuable for complex diseases where the underlying mechanisms are not fully understood.

This strategy has proven effective for scaffolds related to 1-(Furan-2-ylmethyl)azetidin-3-ol. For example, a phenotypic screen based on the inhibition of gluconeogenesis in primary mouse hepatocytes led to the discovery of a furan-2-carboxylic acid derivative as a potential treatment for type 2 diabetes. nih.govresearchgate.net Similarly, a whole-cell phenotypic screen against Mycobacterium bovis BCG identified a series of azetidine derivatives with potent antimycobacterial activity, which were later found to act by inhibiting mycolic acid biosynthesis. acs.org

For a novel azetidine-furan compound, a relevant phenotypic assay could involve using high-content imaging to monitor changes in cell morphology, organelle health, or the localization of specific proteins in response to treatment. This unbiased approach can reveal unexpected biological activities and provide clues to the compound's mechanism, which can then be investigated further to identify the specific molecular target. charnwooddiscovery.com

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action of a compound is fundamental to its development as a therapeutic agent. This involves identifying not only the primary biological target but also the downstream cellular pathways that are modulated. A combination of genomics, proteomics, and targeted biochemical assays is typically employed to build a comprehensive picture of a compound's biological effects.

Transcriptomic Profiling (e.g., RNA-seq for Gene Expression Changes)

Transcriptomic profiling is a powerful tool used to analyze the complete set of RNA transcripts in a cell under specific conditions. Techniques such as RNA sequencing (RNA-seq) provide a global view of how a compound alters gene expression, offering clues about its mechanism of action. By comparing the transcriptomes of treated and untreated cells, researchers can identify genes and signaling pathways that are upregulated or downregulated by the compound.

While no specific transcriptomic data for this compound is currently available, studies on related heterocyclic compounds demonstrate the utility of this approach. For example, a study on azetidin-2-one (B1220530) derivatives as potential anticancer agents utilized DNA microarrays, a related transcriptomic technique, to show that a lead compound was involved in the overexpression of genes related to cytoskeleton regulation and apoptosis, and in the inhibition of cell cycle genes. nih.gov Such an approach for the azetidine-furan scaffold could reveal its cellular impact and help in identifying its molecular targets and mechanisms of action.

Proteomic Analysis (e.g., Mass Spectrometry-Based Protein Expression and Modification Studies)

Proteomic analysis focuses on the large-scale study of proteins, particularly their expression levels, modifications, and interactions. nih.govnih.gov Mass spectrometry-based proteomics is a key technology in this field, enabling the identification and quantification of thousands of proteins in a biological sample. nih.govnih.gov This approach can be used to identify the protein targets of a small molecule, understand its mechanism of action, and discover biomarkers of its activity. nih.govnih.govyoutube.comyoutube.com

There are no specific proteomic studies on this compound. However, research on furan-containing compounds illustrates the potential of proteomics in this context. A study on the effects of subchronic furan exposure in rats used 2-dimensional differential in-gel electrophoresis followed by mass spectrometry to evaluate changes in protein expression in the liver. nih.gov The study identified 38 unique proteins with altered expression, which were implicated in several key cellular processes. nih.gov A summary of the protein categories affected is provided in Table 3.

Table 3: Categories of Proteins with Altered Expression Following Furan Exposure

| Protein Category | Implication |

|---|---|

| Metabolism | Changes in metabolic pathways |

| Redox Regulation | Cellular response to oxidative stress |

| Protein Folding/Proteolysis | Effects on protein quality control |

| Structural and Transport Proteins | Alterations in cellular architecture and transport |

Based on findings from a toxicoproteomic study of furan exposure in rats. nih.gov

Such proteomic analyses, if applied to the azetidine-furan scaffold, could provide invaluable information on the cellular pathways modulated by these compounds, helping to elucidate their molecular mechanisms of action.

Investigation of On-Target and Off-Target Effects

The therapeutic efficacy of a drug is determined by its on-target effects, which are the intended interactions with its biological target. researchgate.net However, small molecules can also interact with other proteins, leading to off-target effects, which can be beneficial, benign, or a source of toxicity. researchgate.netnih.gov Therefore, a thorough investigation of both on-target and off-target effects is crucial for the preclinical assessment of any new chemical entity. researchgate.netnih.gov

Kinase inhibitors are a class of drugs where the study of on- and off-target effects is particularly important. researchgate.netnih.gov While specific data for this compound is not available, the principles of investigating on- and off-target effects can be illustrated using kinase inhibitors with related scaffolds. For example, azetidine-containing compounds have been developed as potent kinase inhibitors. nih.govbohrium.com The investigation of such compounds would involve confirming their engagement with the intended kinase (on-target) and screening them against a panel of other kinases to identify any unintended interactions (off-target). researchgate.netnih.gov Computational models suggest that off-target effects can arise not only from non-specific binding but also as a consequence of retroactivity within signaling cascades, where a downstream perturbation can affect an upstream component. nih.gov

Applications of the Azetidine Furan Scaffold in Chemical Biology Research

Development of Chemical Probes for Biological Systems

The azetidine-furan scaffold is a valuable starting point for the development of chemical probes. These probes are essential tools in chemical biology for understanding complex biological processes. The inherent properties of the scaffold, such as its defined stereochemistry and potential for functionalization, allow for the creation of molecules that can interact with specific biological targets.

Natural products containing furan (B31954) moieties have shown a range of biological activities, including antifungal and anticancer properties. beilstein-journals.org This has spurred the development of molecular probes designed to covalently modify furan-containing molecules, enabling their identification in complex biological mixtures like cell supernatants. beilstein-journals.org These probes often feature tags, such as UV or mass tags, for easy detection by methods like liquid chromatography-mass spectrometry (LC-MS). beilstein-journals.org

Furthermore, the incorporation of azetidine-containing heterospirocycles into fluorophore scaffolds has been shown to enhance their performance. researchgate.net This strategy can improve properties like brightness, photostability, and water solubility, which are crucial for effective biological imaging. researchgate.net

Key Research Findings:

Furan-Targeted Probes: Molecular probes have been developed to react with furan moieties through Diels-Alder cycloadditions, facilitating the discovery of new furan-containing natural products. beilstein-journals.org

Enhanced Fluorophores: The introduction of azetidine-containing structures can improve the photophysical properties of fluorescent dyes, making them more suitable for biological imaging applications. researchgate.net

Utilization as a Privileged Scaffold in Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening and drug discovery. The azetidine-furan scaffold is considered a "privileged scaffold" in this context. This means that this structural motif is found in molecules that are active against a range of biological targets.

The synthesis of diverse libraries based on azetidine (B1206935) scaffolds has been a focus of research, particularly for applications in central nervous system (CNS) drug discovery. nih.gov By systematically modifying the azetidine core, researchers can generate large collections of compounds with a wide range of physicochemical properties. nih.gov The goal is to create libraries of "lead-like" molecules that are pre-optimized for properties important for drug development, such as solubility and permeability. nih.gov

The furan ring itself is a versatile component in DOS. For instance, a diversity-oriented synthesis approach using a furan epoxide has been explored to generate a variety of bioactive compounds by reacting both the furan and epoxide moieties. digitellinc.com Additionally, a collection of furan-2-carboxamides has been synthesized and evaluated for their antibiofilm activity against P. aeruginosa. nih.gov

Table 1: Examples of DOS Libraries Based on Azetidine and Furan Scaffolds

| Scaffold Type | Library Focus | Key Synthetic Strategy | Potential Application |

| Azetidine-based | CNS-focused lead-like molecules | Solid-phase synthesis and diversification of a functionalized azetidine ring. nih.gov | Drug discovery for CNS targets. nih.gov |

| Furan epoxide | Bioactive small molecules | Achmatowicz reaction on the furan ring and ring-opening of the epoxide. digitellinc.com | Discovery of new bioactive compounds. digitellinc.com |

| Furan-2-carboxamide | Antibiofilm agents | Bioisosteric replacement of a furanone ring with a furan-2-carboxamide moiety. nih.gov | Development of new treatments for bacterial infections. nih.gov |

Role in the Design of Novel Heterocyclic Systems with Potential Utility

The azetidine-furan scaffold serves as a versatile building block for the synthesis of more complex and novel heterocyclic systems. bham.ac.uk The inherent reactivity of the strained azetidine ring and the electronic properties of the furan ring can be harnessed to construct a variety of new molecular architectures with potential applications in medicinal chemistry and materials science. rsc.org

The synthesis of azetidine derivatives is a challenging yet important area of organic chemistry due to their prevalence in natural products and medicinally important compounds. bham.ac.ukub.bw The development of new synthetic methods for creating diversely functionalized azetidines is an ongoing area of research. ub.bw

The furan moiety is also a key component in the synthesis of various heterocyclic compounds. nih.govresearchgate.net For example, furan derivatives have been used to synthesize novel benzofuran (B130515) derivatives and other heterocyclic systems with potential biological activity. researchgate.net The combination of the azetidine and furan rings offers a rich platform for the design and synthesis of new chemical entities with unique properties.

Research Highlights:

Synthesis of Azetidine Derivatives: New methods are being developed for the synthesis of functionalized azetidines, which are valuable intermediates for creating more complex molecules. bham.ac.ukub.bw

Furan-Containing Heterocycles: The furan ring is a versatile starting material for the synthesis of a wide range of heterocyclic compounds with diverse biological activities. nih.govresearchgate.netmdpi.com

Combined Scaffold Utility: The azetidine-furan scaffold provides a foundation for creating novel heterocyclic systems by leveraging the distinct chemical properties of each ring.

Applications in Catalysis and Ligand Design

The azetidine-furan scaffold and its derivatives have shown significant potential in the field of catalysis, particularly in the design of chiral ligands for asymmetric synthesis. The rigid and stereochemically defined structure of the azetidine ring makes it an excellent scaffold for creating ligands that can effectively control the stereochemical outcome of a chemical reaction.

Azetidine-based ligands have been successfully employed in various catalytic processes, including asymmetric diethyl zinc additions to aldehydes and copper-catalyzed Henry reactions. bham.ac.uknih.gov The development of new aziridine- and azetidine-based ligands for palladium-catalyzed Suzuki-Miyaura coupling reactions has also been reported. mdpi.com These catalytic systems have demonstrated high efficiency, allowing for reactions to be carried out with low catalyst loadings and at room temperature. mdpi.com

The furan moiety can also play a role in catalysis. For instance, the Diels-Alder reaction of furan with methyl acrylate (B77674) can be catalyzed by Lewis-acidic zeolites, providing a pathway for the synthesis of valuable six-membered ring compounds from renewable resources. researchgate.net

Table 2: Applications of Azetidine and Furan Derivatives in Catalysis

| Catalyst/Ligand Type | Catalytic Reaction | Key Features | Reference |

| Chiral Azetidine Ligands | Asymmetric diethyl zinc additions | Provides stereochemical control. bham.ac.uk | bham.ac.uk |

| Azetidine Ligands | Copper-catalyzed Henry reactions | Enables asymmetric synthesis. nih.gov | nih.gov |

| Aziridine- and Azetidine-Pd Complexes | Suzuki-Miyaura coupling | High efficiency at low catalyst loadings. mdpi.com | mdpi.com |

| Lewis-Acidic Zeolites | Diels-Alder reaction of furan | Catalyzes the formation of six-membered rings from renewable feedstocks. researchgate.net | researchgate.net |

Future Research Directions and Challenges

Innovations in Stereoselective and Sustainable Synthetic Methodologies for Azetidine-Furan Derivatives

The synthesis of azetidine-furan derivatives, particularly with control over stereochemistry, presents a significant challenge due to the strained nature of the four-membered azetidine (B1206935) ring. bham.ac.uknih.gov Future research will critically depend on the development of novel synthetic methods that are not only efficient and stereoselective but also adhere to the principles of green chemistry.

Current synthetic routes often involve multi-step sequences which can be inefficient. nih.gov A key area of innovation lies in the development of catalytic, asymmetric methods. For instance, the use of chiral catalysts in the cyclization of acyclic precursors could provide enantiomerically pure azetidine-furan compounds. nih.gov Strategies such as intramolecular cyclization of γ-amino alcohols or the ring expansion of aziridines are promising avenues. rsc.orgmagtech.com.cn Lanthanide triflates, such as La(OTf)₃, have shown promise in catalyzing the intramolecular regioselective aminolysis of epoxy amines to form azetidines, a method that could be adapted for furan-containing substrates. frontiersin.org

Sustainable synthesis is another major frontier. This involves minimizing waste, using less hazardous reagents, and improving energy efficiency. Flow chemistry, for example, offers a sustainable approach for managing reactive intermediates in azetidine synthesis, potentially at higher temperatures and with greener solvents like cyclopentyl methyl ether (CPME). uniba.it

| Synthetic Strategy | Description | Key Advantages |

| Asymmetric Catalysis | Use of chiral catalysts (e.g., metal complexes) to induce stereoselectivity in ring formation reactions. | High enantiomeric purity, potential for catalytic turnover. |

| Intramolecular Cyclization | Ring closure of functionalized acyclic precursors, such as furan-containing γ-amino alcohols or γ-haloamines. | Direct formation of the azetidine ring from readily available starting materials. |

| Ring Expansion/Contraction | Conversion of more easily accessible rings (e.g., aziridines, pyrrolidines) into the azetidine core. rsc.orgmagtech.com.cn | Access to diverse azetidine structures from different starting points. |

| Flow Chemistry | Performing reactions in a continuous flow system rather than a batch reactor. uniba.it | Improved safety, scalability, and potential for using greener solvents. |

| Photochemical Cyclization | Using light to induce the formation of the azetidine ring, for instance from aminoketones. researchgate.net | Mild reaction conditions and access to unique reactivity. |

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of azetidine-furan derivatives. By using advanced modeling techniques, researchers can predict molecular properties, guide synthetic efforts, and design compounds with desired biological activities, thereby reducing the time and cost of experimental work. mit.edu

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to study the electronic structure, stability, and reactivity of these molecules. researchgate.net This understanding is crucial for predicting reaction outcomes and designing more efficient synthetic routes. For example, computational models can predict which alkene-oxime pairs are likely to react to form azetidines via photocatalysis. mit.edu

Molecular docking and molecular dynamics simulations are powerful tools for predicting how these compounds will interact with biological targets. researchgate.net These methods can screen virtual libraries of azetidine-furan derivatives against known protein structures to identify potential drug candidates. Furthermore, in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential for designing compounds with better pharmacokinetic profiles, a critical aspect when targeting the central nervous system (CNS). nih.gov

| Computational Technique | Application in Azetidine-Furan Research | Potential Impact |

| Quantum Chemistry (DFT) | Predicting molecular stability, electronic properties, and reaction mechanisms. researchgate.net | Guiding synthetic strategies and understanding reactivity. |

| Molecular Docking | Simulating the binding of azetidine-furan derivatives to protein targets. researchgate.net | Identifying potential drug candidates and their modes of action. |

| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes over time. | Assessing the stability of binding interactions. |

| ADME Prediction | In silico estimation of pharmacokinetic properties (e.g., solubility, permeability). nih.gov | Designing compounds with improved drug-like properties. |

| Homology Modeling | Creating 3D models of protein targets when experimental structures are unavailable. researchgate.net | Expanding the range of targets for virtual screening. |

Development of Integrated Platforms for Target Identification and Mechanistic Elucidation

A significant challenge in the development of novel bioactive compounds like 1-(Furan-2-ylmethyl)azetidin-3-ol is identifying their cellular targets and elucidating their mechanism of action. Future research will require integrated platforms that combine high-throughput screening, proteomics, and computational biology to address this.

Furan (B31954) itself is known to be metabolized by cytochrome P450 enzymes to a reactive intermediate, cis-2-butene-1,4-dial, which can covalently bind to cellular proteins. oup.comnih.gov This suggests that furan-containing compounds may exert their effects through interactions with a variety of proteins, particularly those involved in mitochondrial energy production and redox regulation. oup.comnih.gov

Modern approaches for target identification involve using the compound of interest as a "bait" to pull down its binding partners from cell lysates. These protein partners can then be identified using mass spectrometry-based proteomics. oup.comnih.gov This technique can provide an unbiased, global view of the potential targets of an azetidine-furan derivative.

Once putative targets are identified, further validation is necessary. This can involve a combination of techniques:

Biochemical assays: To confirm direct binding and measure the compound's effect on the target's activity.

Cell-based assays: To assess the downstream cellular consequences of target engagement.

Exploration of Novel Reactivity and Functionalization Strategies for Enhanced Scaffold Utility

The this compound scaffold possesses multiple sites for chemical modification, offering the potential to generate large libraries of diverse compounds for biological screening. Future research will focus on exploring the unique reactivity of both the azetidine and furan rings to create novel and more complex molecular architectures.

The azetidine ring, being a strained heterocycle, can undergo ring-opening reactions, providing access to a different class of acyclic or larger ring structures. rsc.org The hydroxyl group on the azetidine ring is a key handle for functionalization, allowing for the introduction of various substituents through esterification, etherification, or other reactions. biosynth.com

The furan ring is also a versatile component. It can participate in electrophilic substitution reactions and Diels-Alder cycloadditions, allowing for the construction of more complex polycyclic systems. wikipedia.org For example, the Diels-Alder reaction of furan with dienophiles can generate bicyclic adducts that can be further transformed. rsc.org Additionally, methods for the annulation of other rings onto the furan core are being developed, which could be applied to this scaffold. nih.govnih.gov

| Ring System | Reaction Type | Potential Outcome |

| Azetidine | Ring-opening | Synthesis of linear amino alcohols or other heterocyclic systems. |

| Azetidine | N-alkylation/arylation | Modification of the nitrogen substituent to modulate properties. |

| Azetidine | C3-Functionalization | Derivatization of the hydroxyl group to create esters, ethers, etc. |

| Furan | Electrophilic Substitution | Introduction of substituents at the C5 position of the furan ring. |

| Furan | Diels-Alder Reaction | Formation of bicyclic adducts for further synthetic elaboration. wikipedia.orgrsc.org |

| Furan | Oxidative Cleavage | A short synthesis of arylacetic acids bearing azetidines has been demonstrated via this method. nih.gov |

By systematically exploring these and other functionalization strategies, chemists can greatly expand the chemical space around the this compound core, enhancing the probability of discovering compounds with significant therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Furan-2-ylmethyl)azetidin-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : Microwave-assisted synthesis is a robust approach for azetidine derivatives. For example, a related compound, 1-(Furan-2-ylmethyl)-3-methoxyimidazolidine-2,4-dione, was synthesized using ethyl 2-((furan-2-ylmethyl)amino)acetate, phenyl methoxycarbamate, and i-Pr2NEt in acetonitrile under microwave irradiation (120°C, 2 h), achieving an 83% yield after flash chromatography . Adjusting solvent polarity (e.g., CH3CN vs. DMF) and catalyst loading (e.g., i-Pr2NEt) can optimize yields.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Multinuclear NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) are critical. For a structurally similar azetidine derivative, key NMR signals included δ 4.72–4.63 ppm (azetidine C3-OH proton) and δ 7.55–7.39 ppm (aromatic protons), while HRMS confirmed the molecular ion peak at m/z 253.60 (M + H)<sup>+</sup> . Coupling constants (e.g., J = 7.1 Hz for aromatic protons) further validate stereochemistry.

Advanced Research Questions

Q. What strategies resolve contradictions in synthetic yields when modifying the azetidine or furan substituents?

- Methodological Answer : Contradictions often arise from steric hindrance or electronic effects. For example, bulky substituents on the azetidine ring (e.g., diphenylmethyl groups) may reduce yields due to restricted access to reactive sites . Systematic screening of protecting groups (e.g., Boc vs. benzyl) and reaction kinetics (via <sup>19</sup>F NMR monitoring) can identify optimal pathways. Evidence from patent EP2348022 highlights the use of tailored catalysts (e.g., Pd/C for hydrogenation) to improve regioselectivity .

Q. How does the incorporation of this compound into neuroprotective agents enhance bioactivity?

- Methodological Answer : Structural analogs like T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate) demonstrate neuroprotective effects in murine models of Parkinson’s disease by inhibiting oxidative stress pathways. Key modifications include ether linkages and hydrophobic substituents, which improve blood-brain barrier permeability . In vitro assays (e.g., SH-SY5Y cell viability) and in vivo behavioral tests (rotarod performance) are used to validate efficacy.

Q. What are the solubility challenges of azetidin-3-ol derivatives, and how can formulation strategies address them?

- Methodological Answer : Azetidin-3-ylmethanol hydrochloride, a related compound, shows high solubility in polar solvents (e.g., 84.2 mg/mL in H2O), but lipophilic substituents (e.g., furan-2-ylmethyl) reduce aqueous solubility . Co-solvents (e.g., PEG-400) or prodrug approaches (e.g., phosphate esterification) can enhance bioavailability. Dynamic light scattering (DLS) and differential scanning calorimetry (DSC) assess amorphous solid dispersions for stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.